molecular formula C18H30 B1294973 1,2,4,5-Tetraisopropylbenzene CAS No. 635-11-0

1,2,4,5-Tetraisopropylbenzene

Cat. No. B1294973
CAS RN: 635-11-0
M. Wt: 246.4 g/mol
InChI Key: ROXLYQQDLJJEBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4,5-Tetraisopropylbenzene (TIPB) is a chemical compound that belongs to the family of alkylbenzenes. It is a colorless liquid with a molecular formula of C20H28 and a molecular weight of 268.44 g/mol. TIPB is widely used in scientific research applications due to its unique properties, including its high boiling point, low melting point, and excellent solubility in organic solvents.

Scientific Research Applications

Molecular Structure and Spectroscopy

Research on 1,2,4,5-tetraisopropylbenzene has contributed significantly to our understanding of molecular structure and spectroscopy. Studies have explored its solid-state proton Zeeman relaxation rate, shedding light on the internal motion and structure of the molecule in solid form. This research provides insights into the molecular geometry, specifically the arrangement of isopropyl groups and their interactions with the aromatic ring, which is crucial for understanding molecular dynamics and interactions (Al-Hallaq & Beckmann, 1993).

Chemical Synthesis and Catalysis

1,2,4,5-tetraisopropylbenzene has also been a subject of interest in the field of chemical synthesis and catalysis. For example, studies have investigated its role in transformations related to surface modifications of catalysts, such as HZSM-5. These transformations are key to understanding and improving catalytic processes (Röger, Möller, & O'Connor, 1997). Additionally, research has been conducted on the thermodynamic properties and ideal-gas enthalpies of formation for 1,2,4,5-tetraisopropylbenzene, which is essential for the development of group-contribution methodology in thermodynamics (Steele et al., 2002).

Materials Science and Engineering

In the realm of materials science, 1,2,4,5-tetraisopropylbenzene has been instrumental in the study of lattice vibrations and crystal structures. Research in this area, such as the study of 1,2,4,5-tetrabromobenzene, has provided valuable insights into the behavior of molecules in different phases and their crystallographic properties, which are fundamental to the development of new materials and understanding their properties (Burgos & Bonadeo, 1978).

properties

IUPAC Name

1,2,4,5-tetra(propan-2-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30/c1-11(2)15-9-17(13(5)6)18(14(7)8)10-16(15)12(3)4/h9-14H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXLYQQDLJJEBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1C(C)C)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90870739
Record name 1,2,4,5-Tetrakis(1-methylethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90870739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4,5-Tetraisopropylbenzene

CAS RN

635-11-0
Record name 1,2,4,5-Tetraisopropylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=635-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4,5-Tetraisopropylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635110
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4,5-Tetraisopropylbenzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81275
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,4,5-Tetrakis(1-methylethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90870739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,4,5-tetraisopropylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.207
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2,4,5-TETRAISOPROPYLBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z46U64B61
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,4,5-Tetraisopropylbenzene
Reactant of Route 2
Reactant of Route 2
1,2,4,5-Tetraisopropylbenzene
Reactant of Route 3
1,2,4,5-Tetraisopropylbenzene
Reactant of Route 4
1,2,4,5-Tetraisopropylbenzene
Reactant of Route 5
Reactant of Route 5
1,2,4,5-Tetraisopropylbenzene
Reactant of Route 6
Reactant of Route 6
1,2,4,5-Tetraisopropylbenzene

Citations

For This Compound
107
Citations
WV Steele, RD Chirico, AB Cowell… - Journal of Chemical & …, 2002 - ACS Publications
The results of a study aimed at improvement of group-contribution methodology for estimation of enthalpies of formation in the ideal-gas state for pure organic substances are reported. …
Number of citations: 37 pubs.acs.org
HA Al-Hallaq, PA Beckmann - Journal of the Chemical Society …, 1993 - pubs.rsc.org
The temperature dependence of the solid-state proton Zeeman relaxation rate in polycrystalline 1,2,4,5-tetraisopropylbenzene has been measured at Larmor frequencies of 8.5 and 53 …
Number of citations: 8 pubs.rsc.org
H Suzuki, K Nakamura, R Goto - Bulletin of the Chemical Society of …, 1966 - journal.csj.jp
The following polyalkylbenzenes bearing bulky groups have been subjected to direct iodination using iodine and periodic acid, and the corresponding mono-iodinated products have …
Number of citations: 140 www.journal.csj.jp
EGE Hawkins, WF Maddams - Journal of the Chemical Society …, 1963 - pubs.rsc.org
ALTHOUGH the catalysed oxidation of dialkylbenzenes to the isomeric phthalic acids has been the subject of a number of patents, l and certain trialkylbenzenes have been converted …
Number of citations: 2 pubs.rsc.org
H Cerfontain, A Koeberg-Telder, C Ris - Journal of the Chemical …, 1977 - pubs.rsc.org
The reaction of a number of polyisopropylbenzenes, mainly with 98.4% H2SO4 at 25, has been studied. m- and p-di-isopropylbenzene undergo sulphonation; no side reactions have …
Number of citations: 5 pubs.rsc.org
A Newton - Journal of the American Chemical Society, 1943 - ACS Publications
A study of the nitration of five polyisopro-pylbenzenes is described together with the con-version of the nitro derivativesto amines and meta nitration of the amines. 2. With acetyl nitrate …
Number of citations: 17 pubs.acs.org
DE Nicholson - Analytical Chemistry, 1960 - ACS Publications
Raman spectroscopy utilizing the Cary Model 81 spectrometer has been employed in developing an analytical method for an eight-component mixture. Scattering coefficients were re-…
Number of citations: 12 pubs.acs.org
RE Lovins, LJ Andrews, RM Keefer - The Journal of Physical …, 1964 - ACS Publications
In evaluating Kx the aromatic hydrocarbon concentrations were expressed in mole fraction units (Aai-h) The term ea represents the apparent extinction coeffi-cient of iodine in a …
Number of citations: 4 pubs.acs.org
GR Shuck, EC Lingafelter - Journal of the American Chemical …, 1949 - ACS Publications
The colloidal electrolyte behavior of several so-dium re-alkylbenzene-p-sulfonates has been pre-viously reported. 6 It seemed of interest to com-pare the behavior of a polyalkylbenzene …
Number of citations: 6 pubs.acs.org
A Newton - Journal of the American Chemical Society, 1943 - ACS Publications
The chlorosulfonation of 1, 4-diisopropyl-benzene (in contrast to nitration) gives only the normal product—the 2-sulfonyl chloride. Both 1, 2, 4-tri-and 1, 2, 4, 5-tetraisopropylbenzenes …
Number of citations: 6 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.